
methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (MDMPC) is an organic compound commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. MDMPC has a wide range of applications due to its unique properties, such as its solubility in both polar and non-polar solvents, its stability in acidic and basic solutions, and its ability to form hydrogen bonds. MDMPC has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate involves the reaction of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent.
Starting Materials
1,4-dimethyl-1H-pyrazole-3-carboxylic acid, Methanol, Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)
Reaction
1. Dissolve 1,4-dimethyl-1H-pyrazole-3-carboxylic acid in methanol., 2. Add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to the reaction mixture., 3. Heat the reaction mixture under reflux for several hours., 4. Allow the reaction mixture to cool to room temperature., 5. Add water to the reaction mixture to quench the excess dehydrating agent., 6. Extract the product with a suitable organic solvent (e.g. ethyl acetate)., 7. Dry the organic layer over anhydrous sodium sulfate., 8. Concentrate the organic layer under reduced pressure to obtain the crude product., 9. Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)., 10. Characterize the purified product by spectroscopic methods (e.g. NMR, IR, MS).
Aplicaciones Científicas De Investigación
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications. For example, it has been used to study the structure and reactivity of organic compounds and to synthesize new compounds. It has also been used to study the effects of drugs on biochemical and physiological processes. In addition, methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has been used to study the structure and reactivity of enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is not yet fully understood. However, it is believed that methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate binds to certain proteins and enzymes, which then catalyze the formation of new compounds or modify existing compounds. In addition, methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate may also interact with certain receptors, which could lead to the activation or inhibition of certain biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has been found to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of certain enzymes, which could lead to the production of new compounds or the modification of existing compounds. In addition, methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has been found to affect the activity of certain receptors, which could lead to the activation or inhibition of certain biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has several advantages and limitations when used in lab experiments. One of the main advantages of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is its solubility in both polar and non-polar solvents, which makes it ideal for a variety of lab experiments. In addition, methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is stable in both acidic and basic solutions, which makes it easier to work with in the laboratory. However, methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate also has some limitations. For example, its low solubility in water makes it difficult to use in certain experiments. In addition, methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a relatively expensive compound, which can limit its use in certain experiments.
Direcciones Futuras
The future of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is promising. One potential future direction is the development of new compounds based on methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. This could lead to the development of new drugs or other compounds with novel properties. In addition, methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate could be used to study the structure and reactivity of enzymes and other proteins, which could lead to the development of new drugs or treatments. Finally, methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate could be used to study the effects of drugs on biochemical and physiological processes, which could lead to a better understanding of how drugs interact with the body.
Propiedades
IUPAC Name |
methyl 1,4-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJUZPMDUPEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

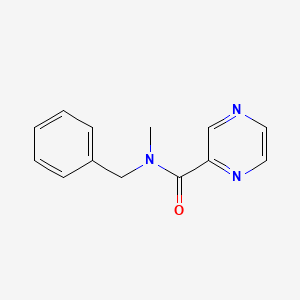
![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)
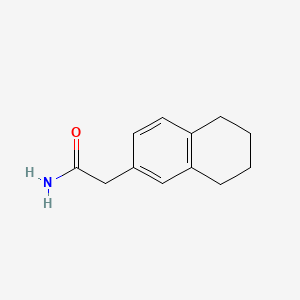
![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)
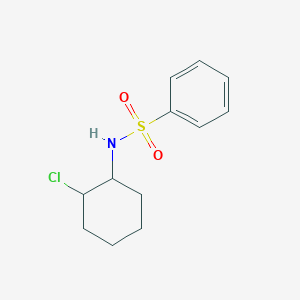
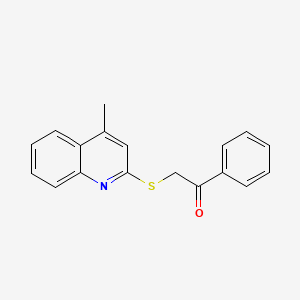
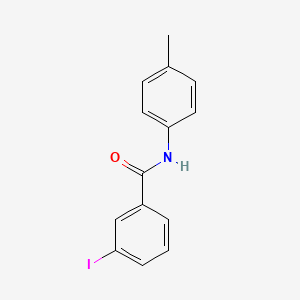

![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)
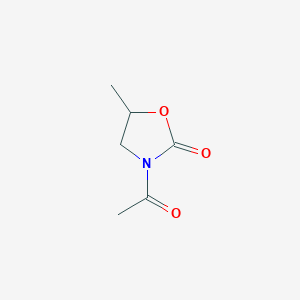
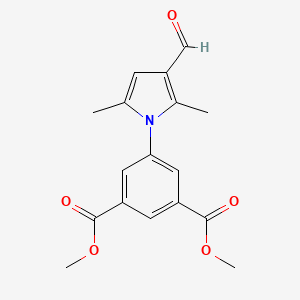
![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)
![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)